(1S,2S)-1,2-dihydronaphthalene-1,2-diol
Overview
Description
(1S,2S)-1,2-Dihydronaphthalene-1,2-diol is an important molecule in medicinal and synthetic chemistry, featuring in various applications due to its unique chemical structure and properties.
Synthesis Analysis
- Enantioselective Synthesis : Perveen et al. (2017) reported an enantioselective synthesis of 1,2-dihydronaphthalenes, including (1S,2S)-1,2-dihydronaphthalene-1,2-diol, using benzodiketones and enals under oxidative conditions, achieving yields up to 99% (Perveen et al., 2017).
- One-Pot Synthesis : Umeda et al. (2022) described a one-pot synthesis method using 2-(alkynyl)benzaldehydes and alcohols in the presence of a copper catalyst (Umeda et al., 2022).
Molecular Structure Analysis
- Crystal Structure : The crystal structures of 1-oxo-1,2-dihydronaphthalene derivatives provide insights into the conformation of the 1,2-dihydronaphthalene ring systems, which are key in understanding the properties of (1S,2S)-1,2-dihydronaphthalene-1,2-diol (Acta Crystallographica Section E, 2017).
Chemical Reactions and Properties
- Reactivity Studies : The reactivity of 1,2-dihydronaphthalene, such as its photochemical rearrangement, provides insights into its chemical behavior and potential chemical reactions (Cookson et al., 1969).
Physical Properties Analysis
- Conformation Studies : The molecular geometries and conformations of dihydronaphthalenes have been evaluated, indicating nonplanar optimum geometries for alkyl-substituted hydrocarbons, which is crucial for understanding the physical properties of (1S,2S)-1,2-dihydronaphthalene-1,2-diol (Raber et al., 1982).
Chemical Properties Analysis
- Electrophilic Addition : The study of electrophilic olefins' addition to the vinylcyclopropane systems in dihydronaphthalenes reveals significant aspects of the chemical properties of (1S,2S)-1,2-dihydronaphthalene-1,2-diol (Sarel et al., 1982).
- Proton Resonance Spectroscopy : Proton resonance spectroscopy studies of 1,2-dihydronaphthalene and its derivatives offer valuable information about the preferential existence of substituents and their impact on the molecule’s chemical properties (Cook et al., 1969).
Scientific Research Applications
Synthetic and Medicinal Chemistry : 1,2-Dihydronaphthalenes are vital in synthetic and medicinal chemistry. They can be transformed into useful compounds like alcohols, amides, and epoxides, making them significant for various chemical syntheses (Perveen et al., 2017).
Microbial Metabolism : The metabolism of 1,2-dihydronaphthalene by Pseudomonas putida yields important products such as benzylic monols and vicinal cis diols, which are useful in scientific research (Boyd et al., 1989).
Enantiopure Compounds Synthesis : Enantiopure vic-amino alcohols and vic-diamines have been synthesized from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, highlighting its role in producing optically active compounds (Orsini, Sello & Bestetti, 2001).
GC-MS Analysis in Environmental Science : Trans-1,2-dihydro-1,2-diols, derivatives of 1,2-dihydronaphthalene, are used as standards in GC-MS analysis for determining PAH exposure levels in fish bile, an important aspect in environmental science and pollution studies (Vaaland, Pampanin & Sydnes, 2020).
Thermodynamic Studies : Studies on the thermodynamic properties of 1,2-dihydronaphthalene, such as its significant decomposition at temperatures above 480 K, provide valuable insights into its stability and behavior under different conditions (Chirico & Steele, 2008).
Dioxygenase-Catalyzed Oxidations : Dioxygenase-catalyzed oxidation of dihydronaphthalenes yields products like arene hydrate and cis-dihydro naphthalenediols, illustrating the compound's role in biochemical transformations (Boyd et al., 1996).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling and storing it.
Future Directions
This involves discussing potential applications of the compound and directions for future research.
properties
IUPAC Name |
(1S,2S)-1,2-dihydronaphthalene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUHWUSUBHNZCG-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@@H]([C@H](C=CC2=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926599 | |
Record name | 1,2-Dihydronaphthalene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1,2-dihydronaphthalene-1,2-diol | |
CAS RN |
771-16-4, 13011-97-7 | |
Record name | rel-(1R,2R)-1,2-Dihydro-1,2-naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-1,2-Dihydro-1,2-naphthalenediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Naphthalenediol, 1,2-dihydro-, (1S-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013011977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydronaphthalene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-trans-1,2-Dihydro-1,2-naphthalenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANS-1,2-DIHYDRO-1,2-NAPHTHALENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A9YQL2YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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